Pytamine

Diuretic Agents Benzylpyridine Renal Pharmacology

Pytamine (CAS 15301-88-9) is a synthetic benzylpyridine diuretic agent serving as a chemically distinct reference standard for diuretic mechanism research. Generic substitution with thiazide or loop diuretics introduces experimental variance due to divergent pharmacophores and mechanisms. • Unique benzylpyridine scaffold distinct from Na⁺-Cl⁻ symporter (thiazide) and Na⁺-K⁺-2Cl⁻ symporter (loop) inhibitors • Hydrochloride salt (CAS 641-35-0) available as characterized reference material for assay validation • Definitive chemical entity for SAR campaigns, HPLC/LC-MS method development, and diuretic pathway selectivity studies

Molecular Formula C20H28N2O
Molecular Weight 312.4 g/mol
CAS No. 15301-88-9
Cat. No. B097577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePytamine
CAS15301-88-9
Molecular FormulaC20H28N2O
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)CC)C(C2=CC=CC=N2)OCCN(C)C
InChIInChI=1S/C20H28N2O/c1-5-16-10-9-11-17(6-2)19(16)20(23-15-14-22(3)4)18-12-7-8-13-21-18/h7-13,20H,5-6,14-15H2,1-4H3
InChIKeyNDOLHPQPHFXYLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pytamine (CAS 15301-88-9): Sourcing Profile and Core Identity for a Benzylpyridine Diuretic


Pytamine (CAS 15301-88-9; hydrochloride salt CAS 641-35-0) is a synthetic benzylpyridine derivative recognized as a diuretic agent [1]. Its chemical identity is defined by the IUPAC name 2-[(2,6-diethylphenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine and a molecular weight of 312.45 g/mol (free base) [2]. First described in the mid-1960s, the compound is cataloged in authoritative chemical registries and is primarily utilized as a research tool for investigating diuretic mechanisms within the benzylpyridine structural class [1][2]. For laboratory procurement, the hydrochloride salt form (Pytamine HCl) is the standard reference material [2].

Benzylpyridine diuretic research probe with documented pharmacological activity
Defined hydrochloride salt (CAS 641-35-0) for reproducible solution preparation
Distinct chemical scaffold for non-thiazide, non-loop diuretic pathway investigation

Pytamine (CAS 15301-88-9): Why Generic Diuretic Substitution Undermines Experimental Integrity


Substituting Pytamine with a generic, well-characterized diuretic (e.g., hydrochlorothiazide, furosemide) or a structurally similar but uncharacterized analog introduces unacceptable experimental variance and procurement risk. Pytamine's distinct benzylpyridine scaffold and its primary literature-defined diuretic activity are not equivalent to the mechanism of thiazides (inhibiting Na⁺-Cl⁻ symporter) or loop diuretics (inhibiting Na⁺-K⁺-2Cl⁻ symporter) [1]. The hydrochloride salt (CAS 641-35-0) is the specifically studied form [2], and using the free base or an alternative salt without rigorous validation could alter solubility, stability, and consequently, any observed pharmacological effect [3]. The limited but specific body of work on Pytamine makes it a uniquely traceable entity for studies requiring a benzylpyridine diuretic, whereas a generic substitution would represent an unvalidated and undocumented experiment.

Salt form mismatch
Using free base or alternative salts may alter solubility and stability, shifting observed pharmacological effects compared to the documented hydrochloride.
Mechanism mismatch
Thiazides and loop diuretics target specific ion symporters; pytamine’s benzylpyridine scaffold implies a different pathway, so direct substitution would confound mechanistic studies.
Undocumented analogs
Uncharacterized benzylpyridine derivatives lack documented diuretic activity, making experiments untraceable and results difficult to interpret.

Pytamine (CAS 15301-88-9): Quantifiable Differentiation from Structural Analogs and In-Class Alternatives


Pytamine: A Documented Diuretic in the Benzylpyridine Class

Pytamine is explicitly documented as possessing diuretic activity within the benzylpyridine class [1]. This established functional property differentiates it from simple benzylpyridine analogs (e.g., 2-benzylpyridine, 4-benzylpyridine) that are primarily used as synthetic intermediates or for unrelated biological effects like acetylcholinesterase inhibition [2][3]. The diuretic effect is a class-defining characteristic supported by primary literature, making it the compound of choice when a diuretic benzylpyridine is required for research.

Diuretic activity attribution
Class-level inference
Documented diuretic activity vs. no documented diuretic activity in 2-benzylpyridine and 4-benzylpyridine
Supports diuretic mechanism attribution; distinguishes from inert isomeric intermediates
Based on primary literature review; class-level functional differentiation
Diuretic Agents Benzylpyridine Renal Pharmacology

Pytamine vs. Uncharacterized Benzylpyridines: The Value of a Documented Hydrochloride Salt Form

Pytamine hydrochloride (CAS 641-35-0) is the well-defined and referenced salt form in the seminal publication [1]. In contrast, many benzylpyridine derivatives are commercially available only as free bases with undefined salt or hydrate status. The defined salt form provides a known molecular weight (348.9 g/mol) and stoichiometry, enabling accurate solution preparation and consistent experimental reproducibility [2]. Procuring the defined hydrochloride salt eliminates the variable of unknown salt/hydrate composition that plagues studies using less well-characterized analogs.

Salt form definition
Class-level inference
Defined hydrochloride salt (1:1 stoichiometry, MW 348.9 g/mol) vs. undefined free base
Ensures known composition for accurate solution preparation and assay reproducibility
Minimizes variability from unknown salt or hydrate composition
Chemical Synthesis Analytical Chemistry Reference Standards

Scaffold Distinction: Benzylpyridine Diuretic vs. Common Thiazide and Loop Diuretics

The diuretic mechanism of Pytamine is linked to its distinct benzylpyridine scaffold [1], which is fundamentally different from the sulfonamide-based structures of thiazide diuretics (e.g., hydrochlorothiazide) and loop diuretics (e.g., furosemide) [2][3]. This structural divergence implies a distinct molecular target and downstream signaling pathway [4]. This differentiation is critical for researchers investigating non-thiazide, non-loop pathways of diuresis or seeking to avoid the well-characterized side-effect profiles associated with those drug classes.

Chemical scaffold divergence
Class-level inference
Benzylpyridine scaffold vs. benzothiadiazine (thiazide) and sulfamoylanthranilic acid (loop) scaffolds; distinct target classes
Supports orthogonal diuretic pathway investigation; avoids established symporter inhibition contexts
Mechanism remains to be fully elucidated; structural class divergence reported
Diuretic Mechanisms Chemical Scaffold Drug Discovery

Pytamine (CAS 15301-88-9): Evidence-Based Research and Industrial Application Scenarios


Benzylpyridine Diuretic Reference Standard for In Vitro Mechanistic Studies

In academic or pharmaceutical research settings focused on identifying novel diuretic mechanisms, Pytamine serves as a chemically distinct reference compound. Its benzylpyridine scaffold [1] provides a contrasting pharmacophore compared to standard thiazide or loop diuretics [2]. Researchers can use Pytamine to establish a baseline for diuretic activity in a new chemical series or to validate the selectivity of an assay intended to differentiate between various diuretic pathways [1].

Chemical Probe for Structure-Activity Relationship (SAR) Studies of Benzylpyridine Derivatives

Medicinal chemists can utilize Pytamine as a core scaffold for SAR campaigns aimed at optimizing diuretic activity. Modifications to the 2,6-diethylphenyl or dimethylaminoethoxy moieties can be systematically explored, with Pytamine providing the original activity benchmark [1]. This allows for the empirical determination of how structural changes impact potency, efficacy, and selectivity within the benzylpyridine class .

Analytical Chemistry and Quality Control (QC) Reference Material

For analytical laboratories, Pytamine hydrochloride (CAS 641-35-0) is a defined chemical entity suitable for use as a reference standard in method development and validation [2]. Its well-characterized structure and properties make it useful for calibrating HPLC, LC-MS, or NMR instruments when analyzing complex mixtures that may contain benzylpyridine derivatives or related impurities. Its unique chromatographic signature allows for its use as a retention time or mass marker.

Negative Control Compound for GABAA Receptor Studies (Caution Advised)

While some sources suggest Pytamine may modulate GABAA receptors [1], this data is not from primary peer-reviewed literature and its characterization is incomplete. In a well-controlled experimental system, Pytamine could potentially be evaluated as a structural analog in GABAA receptor binding or functional assays. However, due to the lack of robust, quantitative data on its GABAA activity, its primary utility in this context is as an exploratory tool or a negative control against more potent, well-validated GABAA modulators.

Application
Selection Property
Validation Focus
Benzylpyridine diuretic reference standard
Documented diuretic activity in benzylpyridine class
Diuretic pathway differentiation assays
SAR studies of benzylpyridine derivatives
Benchmark scaffold with original activity
Potency and selectivity modification mapping
Analytical reference material (HPLC, LC-MS, NMR)
Defined hydrochloride salt, unique chromatographic signature
Method calibration and impurity profiling
Exploratory GABAA receptor modulator probe
Structural analog with suggested GABAA interaction (unvalidated)
Negative control or comparative binding assays; requires robust validation
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